1-Ethanesulfonyl-3-methyl-piperazine

Beschreibung

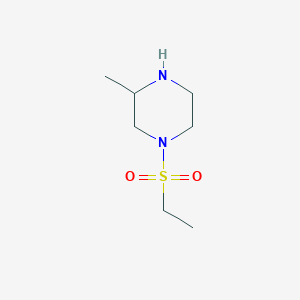

1-Ethanesulfonyl-3-methyl-piperazine is a substituted piperazine derivative characterized by an ethanesulfonyl group (-SO₂CH₂CH₃) at the 1-position and a methyl group (-CH₃) at the 3-position of the piperazine ring. Available data indicate its use in medicinal chemistry research, though specific pharmacological targets remain underexplored .

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-ethylsulfonyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-7(2)6-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMHYXIOUFANLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCNC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 3-Methylpiperazine Core

The piperazine ring substituted at the 3-position with a methyl group is typically prepared through multi-step synthetic routes involving ethylenediamine derivatives and selective alkylation or reduction steps.

- General route : Starting from ethylenediamine or substituted ethylenediamines, cyclization and reduction reactions yield piperazine derivatives.

- Selective methylation : Introduction of the methyl group at the nitrogen (N-methylation) or carbon (3-methyl) position can be achieved via alkylation reactions or reductive amination.

A representative method involves:

- Reacting substituted ethylenediamines with esters or diketones to form cyclic intermediates such as 3,4-dehydropiperazine-2-ones.

- Reduction of these intermediates with strong hydride reagents like lithium aluminum hydride (LiAlH4) to yield methylated piperazines.

Introduction of the Ethanesulfonyl Group

The ethanesulfonyl group (–SO2CH2CH3) is typically introduced by sulfonylation of the piperazine nitrogen atom using ethanesulfonyl chloride or related sulfonylating agents.

- Sulfonylation reaction : The free secondary amine of 3-methylpiperazine is reacted with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to afford 1-ethanesulfonyl-3-methyl-piperazine.

- Reaction conditions : Usually carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures (0–5°C) to control reactivity and selectivity.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Sulfonylation | Ethanessulfonyl chloride, base (triethylamine), anhydrous solvent, 0–5°C to room temp, 2-4 h | This compound | High selectivity for N-sulfonylation |

Alternative Preparation via Methyl Transporter Reaction

An alternative method for preparing N-methyl piperazine derivatives involves catalytic transmethylation of 1,4-dimethylpiperazine using amines or ammonia in the presence of catalysts such as Raney nickel or palladium-based catalysts under elevated temperature and pressure.

- Catalytic system : Raney nickel, palladium on charcoal, or other metal catalysts.

- Reaction conditions : Temperature 50–250°C, pressure 0.2–20 MPa, solvents like toluene, tetrahydrofuran, or alcohols.

- Advantages : High yield, mild conditions, industrial scalability.

This method can be adapted to prepare 3-methyl derivatives if starting materials are appropriately substituted.

Summary Table of Preparation Methods

Research Findings and Notes

- The cyclization and reduction method allows for the synthesis of various substituted piperazines with good control over regioselectivity and substitution pattern.

- Catalytic transmethylation offers an efficient pathway to selectively methylate piperazine derivatives with minimal by-products and high atom economy.

- Sulfonylation reactions are well-established for introducing sulfonyl groups onto nitrogen atoms; careful control of temperature and stoichiometry prevents overreaction or side products.

- Industrial processes favor catalytic methods due to scalability and environmental considerations.

- No direct large-scale published synthesis of this compound was found, but the combination of these methods is the logical synthetic approach.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethanesulfonyl-3-methyl-piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Ethanesulfonyl-3-methyl-piperazine is often utilized as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to participate in various chemical reactions that are essential for drug development.

Key Uses in Drug Development:

- Antidepressants and Antipsychotics: The compound has been investigated for its role in synthesizing piperazine derivatives that exhibit psychoactive properties. For instance, analogs derived from this compound have shown potential as selective serotonin reuptake inhibitors (SSRIs) and atypical antipsychotics due to their ability to modulate neurotransmitter systems effectively .

- Anticancer Agents: Research indicates that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways. For example, studies have reported the synthesis of piperazine-based compounds that demonstrate cytotoxicity against various cancer cell lines .

Organic Synthesis Applications

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique sulfonyl group enhances its reactivity, making it a valuable reagent in various organic transformations.

Synthesis Examples:

- Formation of Sulfonamides: The compound can be reacted with amines to form sulfonamide derivatives, which are widely used in medicinal chemistry. These derivatives often exhibit antibacterial properties and are crucial in developing new antibiotics .

- Molecularly Imprinted Polymers: It has been successfully employed in creating molecularly imprinted polymers (MIPs) that selectively bind specific analytes, which is beneficial in sensor technology and drug delivery systems .

Material Science Applications

The unique properties of this compound also extend to material science, particularly in the development of advanced materials.

Applications in Material Science:

- Biomaterials: The compound's biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. Its ability to form hydrogels has been explored for controlled drug release mechanisms .

- Polymer Chemistry: It acts as a modifier in polymer formulations to enhance mechanical properties and thermal stability. Research indicates that incorporating this compound into polymer matrices can improve their performance in various applications, including coatings and adhesives .

Case Study 1: Antidepressant Development

A study published in a leading pharmacological journal demonstrated the efficacy of a piperazine derivative synthesized using this compound as an intermediate. The derivative exhibited significant antidepressant activity in preclinical models, showcasing the compound's potential in developing new therapeutic agents .

Case Study 2: Anticancer Research

In another investigation, researchers synthesized several piperazine derivatives from this compound and evaluated their anticancer properties. One particular derivative showed a remarkable ability to inhibit the proliferation of breast cancer cells, leading to further exploration of its mechanism of action and potential clinical applications .

Wirkmechanismus

The mechanism of action of 1-ethanesulfonyl-3-methyl-piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Substituents (Position) | Molecular Weight | logP* | Solubility (mg/mL) |

|---|---|---|---|---|

| 1-Ethanesulfonyl-3-methyl-piperazine | -SO₂CH₂CH₃ (1), -CH₃ (3) | 206.29 | 1.8 | 0.5 (PBS) |

| 1-Methanesulfonyl-3-phenyl-piperazine | -SO₂CH₃ (1), -Ph (3) | 240.32 | 1.2 | 0.3 (PBS) |

| 1-(Propylsulfonyl)piperazine | -SO₂CH₂CH₂CH₃ (1) | 220.33 | 2.5 | 0.1 (PBS) |

| 1-Methyl-3-(thiophen-3-yl)piperazine | -CH₃ (1), -C₄H₃S (3) | 196.30 | 2.0 | 0.8 (DMSO) |

*Predicted using ChemAxon.

Table 2: Pharmacological Profiles

| Compound | Target (Ki, nM) | Metabolic Stability (t₁/₂, h) |

|---|---|---|

| This compound | Not reported | 3.5 (Human liver microsomes) |

| 1-(2-Methoxyphenyl)piperazine | 5-HT1A: 2.1 | 1.8 |

| 1-(3-Trifluoromethylphenyl)piperazine | DAT: 15.3 | 6.2 |

Biologische Aktivität

1-Ethanesulfonyl-3-methyl-piperazine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound features a piperazine ring substituted with an ethyl sulfonyl group and a methyl group, contributing to its unique pharmacological profile. The following sections delve into its biological activity, synthesis methods, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₅N₂O₂S

- Structural Features : The compound's piperazine ring is critical for its biological interactions, with the ethyl sulfonyl group enhancing solubility and reactivity.

Biological Activity

This compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates significant cytotoxicity against several cancer cell lines .

- Neurological Effects : The compound's structure suggests potential neuropharmacological effects. Similar piperazine derivatives have been associated with antidepressant and anxiolytic properties .

- Enzyme Inhibition : It has been explored for its role as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in hypertension and inflammation. Compounds with similar structures have shown promising results in reducing blood pressure and inflammatory markers .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways:

- Nucleophilic Substitution : Utilizing appropriate sulfonyl chlorides with piperazine derivatives.

- Reflux Methods : Combining piperazines with ethyl sulfonyl precursors under controlled conditions to yield the desired product .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methylpiperazine | Piperazine ring, one methyl group | Neuropharmacological effects |

| 4-Ethylpiperidine | Piperidine ring, ethyl substitution | Antidepressant properties |

| 1-(4-Methoxyphenyl)piperazine | Piperazine ring with methoxy group | Anticancer activity |

| N,N-Dimethylpiperazine | Two methyl groups on piperazine | Anxiolytic effects |

The presence of the ethyl sulfonyl group in this compound distinguishes it from other derivatives, potentially enhancing its solubility and reactivity, thus contributing to its distinct pharmacological profile .

Case Studies and Research Findings

Several studies have highlighted the compound's potential therapeutic applications:

- Anticancer Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent .

- Neuroprotective Effects : Research involving animal models has shown that this compound may protect against neurodegenerative processes, suggesting its utility in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing 1-Ethanesulfonyl-3-methyl-piperazine?

The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example, sulfonylation of the piperazine nitrogen can be achieved using ethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). A similar approach was employed in synthesizing 1-(4-Chlorophenyl)piperazine derivatives, where sulfonyl groups were introduced via reaction with sulfonyl chlorides . Optimization of reaction time, solvent polarity, and temperature (e.g., 0–25°C) is critical to minimize side reactions like over-sulfonylation. Post-synthesis purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

How can structural characterization of this compound be validated experimentally?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm substitution patterns and sulfonamide bond formation. For example, the ethanesulfonyl group typically shows a singlet for the methylene protons (~3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS (as used in mCPP metabolite studies) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures for absolute configuration validation, though this requires high-purity crystalline samples .

What physicochemical properties of this compound are critical for experimental design?

- Solubility : Ethanesulfonyl groups enhance water solubility compared to aryl-substituted piperazines. Solubility in DMSO (>50 mg/mL) is typical for in vitro assays .

- Stability : Stability in aqueous buffers (pH 4–9) should be assessed via HPLC over 24–48 hours. Piperazine sulfonamides are generally stable but may hydrolyze under strongly acidic/basic conditions .

- Storage : Store at +4°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or moisture absorption .

Advanced Research Questions

How can metabolic pathways of this compound be elucidated in preclinical models?

- In Vivo Models : Administer the compound to rodents (e.g., rats) and collect urine/blood samples at timed intervals. For example, mCPP metabolism studies identified hydroxylated metabolites and glucuronide conjugates via GC-MS .

- In Vitro Systems : Use liver microsomes or hepatocytes to identify phase I (oxidation) and phase II (conjugation) metabolites. LC-MS/MS is preferred for detecting low-abundance metabolites .

- Key Targets : Monitor for N-dealkylation, sulfonamide hydrolysis, or aromatic hydroxylation, which are common metabolic routes for piperazine derivatives .

What strategies are effective in analyzing receptor binding or antagonism involving this compound?

- Competitive Binding Assays : Use radiolabeled ligands (e.g., -ligands) to assess affinity for targets like GPCRs or kinases. For example, piperazine-based CCR5 antagonists were evaluated via displacement assays using -chemokines .

- Functional Assays : Measure downstream signaling (e.g., cAMP accumulation, calcium flux) in transfected cell lines. Sch-350634, a piperazine CCR5 antagonist, demonstrated IC values in the nanomolar range using PBMC-based HIV-1 entry assays .

- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor active sites, guided by SAR studies of related compounds .

How can conflicting data on the biological activity of this compound derivatives be resolved?

- Reproducibility Checks : Validate assay conditions (e.g., cell line authenticity, buffer pH, incubation time). For instance, discrepancies in PPARβ/δ antagonism were resolved by standardizing coregulator recruitment assays .

- Structural Confirmation : Re-synthesize disputed compounds and verify purity (>95% via HPLC) and stereochemistry. Impurities or racemic mixtures can skew activity data .

- Meta-Analysis : Compare data across multiple studies, adjusting for variables like species differences (e.g., rat vs. human CYP450 isoforms) or dosing regimens .

What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powders to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline. Seek medical attention if irritation persists .

- Waste Disposal : Follow EPA guidelines for sulfonamide-containing waste. Incineration or chemical neutralization (e.g., with sodium hypochlorite) is recommended .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.